L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline

Catalog No.
S13088418
CAS No.
909016-97-3
M.F
C34H52N8O12
M. Wt
764.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucy...

CAS Number

909016-97-3

Product Name

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C34H52N8O12

Molecular Weight

764.8 g/mol

InChI

InChI=1S/C34H52N8O12/c1-16(2)12-22(29(48)37-17(3)33(52)42-11-5-6-25(42)34(53)54)38-30(49)23(14-26(36)46)39-31(50)24(15-43)40-32(51)27(18(4)44)41-28(47)21(35)13-19-7-9-20(45)10-8-19/h7-10,16-18,21-25,27,43-45H,5-6,11-15,35H2,1-4H3,(H2,36,46)(H,37,48)(H,38,49)(H,39,50)(H,40,51)(H,41,47)(H,53,54)/t17-,18+,21-,22-,23-,24-,25-,27-/m0/s1

InChI Key

RHHPMOQJEPPNIQ-MSSNVOTJSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

The chemical behavior of L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline can be influenced by the functional groups present in its amino acids. Key reactions include:

  • Peptide Bond Formation: This occurs through condensation reactions where the carboxyl group of one amino acid reacts with the amino group of another, releasing water.
  • Oxidation: The phenolic hydroxyl group in L-tyrosine can undergo oxidation to form dopa or other derivatives, which may affect the peptide's biological activity.
  • Hydrolysis: In aqueous environments, peptide bonds can be hydrolyzed back into individual amino acids under acidic or basic conditions.

Peptides like L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline are often involved in signaling pathways and can exhibit various biological activities. Some potential activities include:

  • Neurotransmission: Similar peptides have been implicated in neurotransmitter functions, potentially acting as neuromodulators in the central nervous system .
  • Antioxidant Properties: The presence of specific amino acids can contribute to antioxidant activity, protecting cells from oxidative stress.
  • Regulatory Functions: Peptides may play roles in regulating physiological processes such as metabolism and immune responses.

The synthesis of L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This widely used method involves sequential addition of protected amino acids to a solid support. Each amino acid is activated before being coupled to the growing peptide chain.
  • Mixed Anhydride Method: This method utilizes mixed anhydrides to activate amino acids for coupling, improving yields and reducing side reactions .
  • Liquid-Phase Synthesis: Involves dissolving reactants in solution and allowing them to react under controlled conditions.

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline has potential applications in several fields:

  • Pharmaceuticals: As a candidate for drug development targeting neurological disorders or metabolic diseases.
  • Nutraceuticals: Used in dietary supplements for their potential health benefits.
  • Research: Employed in studies related to protein interactions and cellular signaling pathways.

Interaction studies involving L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline focus on its binding affinity with receptors or other biomolecules. These studies may reveal insights into:

  • Receptor Binding: Understanding how this peptide interacts with specific receptors could elucidate its role in neurotransmission or hormonal regulation.
  • Protein-Protein Interactions: Investigating how this peptide affects or is affected by other proteins can provide insights into cellular mechanisms.

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline shares structural similarities with other peptides but has unique features due to its specific sequence. Here are some similar compounds:

Compound NameCompositionUnique Features
L-TyrosineC9H11NO3Single aromatic amino acid
L-ThreonineC4H9NO3Contains a hydroxyl group
L-AlanylasparagineC7H14N2O4Shorter chain; lacks proline
L-Seryl-TyrosineC11H14N2O4Contains serine; involved in signaling
L-Prolyl-LeucineC13H22N2O3Proline contributes to structural rigidity

The uniqueness of L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline lies in its combination of hydrophilic and hydrophobic residues, which may affect its solubility and interaction profiles compared to simpler peptides.

XLogP3

-4.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

11

Exact Mass

764.37046912 g/mol

Monoisotopic Mass

764.37046912 g/mol

Heavy Atom Count

54

Dates

Modify: 2024-08-10

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